molecular formula C22H21FN4O2S B2661407 3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251546-94-7

3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2661407
CAS RN: 1251546-94-7
M. Wt: 424.49
InChI Key: QTSYNOYFYTYKTB-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has been detailed, showcasing their antifungal and insecticidal activities. For example, certain derivatives have shown significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera, highlighting their potential as agricultural pesticides (Xu et al., 2017).

Antimalarial Potential

A study on [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with promising antimalarial activity. Through in silico studies, synthesis, and in vitro evaluation, certain derivatives have been found to exhibit good antimalarial activity against Plasmodium falciparum, suggesting their potential as lead compounds for antimalarial drug development (Karpina et al., 2020).

Anticancer Applications

Research into modifying the [1,2,4]triazolo[1,5-a]pyridine moiety has revealed compounds with notable anticancer effects and reduced toxicity. Alkylurea moiety replacements in certain derivatives have retained antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents with lower toxicity (Wang et al., 2015).

Antimicrobial Activity

The synthesis of sulfonamides and sulfinyl derivatives has been explored, with some compounds demonstrating significant antimicrobial activity. These findings underline the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as antimicrobial agents, offering a basis for developing new treatments against resistant pathogens (Abdel-Motaal & Raslan, 2014).

properties

IUPAC Name

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-21-24-25-22-20(5-4-14-26(21)22)30(28,29)27(19-12-6-16(2)7-13-19)15-17-8-10-18(23)11-9-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYNOYFYTYKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-N-(4-fluorobenzyl)-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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